molecular formula C24H20N2O3S B2452540 Ethyl 3-methyl-5-(2-phenylquinoline-4-carboxamido)thiophene-2-carboxylate CAS No. 477567-98-9

Ethyl 3-methyl-5-(2-phenylquinoline-4-carboxamido)thiophene-2-carboxylate

Cat. No. B2452540
CAS RN: 477567-98-9
M. Wt: 416.5
InChI Key: AEPCOHBUYNNOQL-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives are typically synthesized through condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Enaminones, which are extremely stable species, form a versatile class of valuable precursors for the preparation of various classes of organic compounds . Their reactivity is due to the fact that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones .

Scientific Research Applications

Fluorescent Dipoles and Cross-Conjugated Systems

One study focuses on mesomeric betaines constructed of quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers, which are identified as fluorescent dipoles. These compounds were synthesized via Sonogashira-Hagihara coupling, followed by several steps including methylation and saponification. The frontier orbital profiles classify these betaines as cross-conjugated systems, with the HOMO located in the carboxylate group. Fluorescence spectroscopic investigations confirm their potential in molecular electronics and sensing applications (Smeyanov et al., 2017).

Antimicrobial and Anticancer Activities

Another area of research involves the synthesis and characterization of new quinazolinone-based derivatives, demonstrating potent dual inhibitory activity for VEGFR-2 and EGFR tyrosine kinases. These compounds have shown significant cytotoxic activity against various human cancer cell lines, highlighting their potential as effective anti-cancer agents (Riadi et al., 2021).

Synthesis and Characterization of Heterocyclic Compounds

Research on the synthesis and tautomeric structures of some novel thiophene-based bis-heterocyclic monoazo dyes is another notable application. These dyes were prepared using Gewald’s methodology and characterized by elemental analysis and spectral methods. Their solvatochromic behavior and tautomeric structures in various solvents were evaluated, suggesting applications in dyeing industries and materials science (Karcı & Karcı, 2012).

Molecular Docking and Pharmacological Studies

In addition, compounds derived from Ethyl 3-methyl-5-(2-phenylquinoline-4-carboxamido)thiophene-2-carboxylate have been studied for their potential antimicrobial properties. For instance, new quinazolines have been synthesized and evaluated as potential antimicrobial agents, showcasing promising antibacterial and antifungal activities against various strains (Desai et al., 2007).

Mechanism of Action

While the specific mechanism of action for “Ethyl 3-methyl-5-(2-phenylquinoline-4-carboxamido)thiophene-2-carboxylate” is not available, it’s worth noting that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

The future directions for research on thiophene derivatives could involve further exploration of their synthesis methods and potential biological activities . Changing the substituents at position-2 of the thiophene ring significantly affects their biological activity .

properties

IUPAC Name

ethyl 3-methyl-5-[(2-phenylquinoline-4-carbonyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3S/c1-3-29-24(28)22-15(2)13-21(30-22)26-23(27)18-14-20(16-9-5-4-6-10-16)25-19-12-8-7-11-17(18)19/h4-14H,3H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPCOHBUYNNOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methyl-5-(2-phenylquinoline-4-carboxamido)thiophene-2-carboxylate

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